molecular formula C16H13FN6O3S2 B2867336 N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888425-10-3

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2867336
CAS No.: 888425-10-3
M. Wt: 420.44
InChI Key: MPSAGPPDRNTJHM-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C16H13FN6O3S2 and its molecular weight is 420.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Several studies have synthesized and evaluated derivatives of this compound for their potential anticancer activity. For instance, compounds containing the pyrimidine and thiazole moieties have shown promising anticancer activities against various cancer cell lines. Specific derivatives have been synthesized to target metabotropic glutamate receptor 1 (mGluR1) with potential implications in cancer therapy due to their ability to induce cellular death in cancer cells (Theoclitou et al., 2011; Hammam et al., 2005).

Antimicrobial Properties

Compounds with the thiazole and pyrimidine ring system have also been evaluated for their antimicrobial properties. Research has demonstrated the synthesis of novel derivatives that exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of fluorine atoms and other substituents has been found to enhance the antimicrobial effectiveness of these compounds (Desai et al., 2013; Tiwari et al., 2018).

Development of Novel Pharmaceutical Agents

The research extends to the development of novel pharmaceutical agents, with a focus on the synthesis of derivatives that can serve as potent inhibitors for specific targets such as the metabotropic glutamate receptor 1 (mGluR1). These compounds are being explored for their potential use in treating neurological disorders and as tools for understanding receptor functions in the human brain (Fujinaga et al., 2012; Yamasaki et al., 2012).

Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6O3S2/c17-9-4-2-1-3-8(9)13(25)21-11-12(18)22-16(23-14(11)26)28-7-10(24)20-15-19-5-6-27-15/h1-6H,7H2,(H,21,25)(H,19,20,24)(H3,18,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSAGPPDRNTJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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